

# Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperazine in Drug Synthesis

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## Compound of Interest

**Compound Name:** 1-((4-Bromophenyl)sulfonyl)piperazine

**Cat. No.:** B060929

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **1-((4-Bromophenyl)sulfonyl)piperazine** as a key intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its application in the development of dopamine D4 receptor antagonists. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a research and development setting.

## Introduction

**1-((4-Bromophenyl)sulfonyl)piperazine** is a versatile bifunctional molecule containing a piperazine ring and a bromophenylsulfonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The bromophenylsulfonyl group provides a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of diverse and complex molecules. Its primary application lies in the development of neurologically active compounds, particularly those targeting dopamine receptors.

## Applications in Drug Synthesis

The principal application of **1-((4-Bromophenyl)sulfonyl)piperazine** is as an intermediate in the synthesis of selective dopamine D4 receptor antagonists. The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1][2][3][4]. Antagonists of the D4 receptor are therefore of significant interest as potential therapeutic agents.

The **1-((4-bromophenyl)sulfonyl)piperazine** moiety serves as a core structural element that can be further functionalized to achieve high affinity and selectivity for the D4 receptor. The sulfonamide linkage provides a rigid and metabolically stable connection, while the bromophenyl group can be utilized in cross-coupling reactions to introduce further diversity.

## Experimental Protocols

### Synthesis of **1-((4-Bromophenyl)sulfonyl)piperazine**

This protocol details the synthesis of the title intermediate from piperazine and 4-bromophenylsulfonyl chloride.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles
Piperazine	86.14	2.58 g	0.03
4-Bromophenylsulfonyl chloride	255.50	5.11 g	0.02
Triethylamine	101.19	4.2 mL	0.03
Dichloromethane (DCM)	84.93	100 mL	-
Saturated Sodium Bicarbonate Solution	-	50 mL	-
Brine	-	50 mL	-
Anhydrous Sodium Sulfate	-	-	-
Silica Gel (for column chromatography)	-	-	-
Ethyl Acetate (for chromatography)	-	-	-
Hexanes (for chromatography)	-	-	-

#### Procedure:

- To a stirred solution of piperazine (2.58 g, 0.03 mol) and triethylamine (4.2 mL, 0.03 mol) in dichloromethane (100 mL) at 0 °C, add a solution of 4-bromophenylsulfonyl chloride (5.11 g, 0.02 mol) in dichloromethane (50 mL) dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **1-((4-bromophenyl)sulfonyl)piperazine** as a white solid.

Expected Yield and Purity:

Parameter	Value
Yield	85-95%
Purity (by HPLC)	>98%

## Synthesis of a Dopamine D4 Receptor Antagonist from **1-((4-Bromophenyl)sulfonyl)piperazine**

This protocol describes a plausible synthetic route to a potent and selective dopamine D4 receptor antagonist, 3-(1-(4-(4-bromophenylsulfonyl)piperazin-1-yl)ethyl)quinoline, using **1-((4-bromophenyl)sulfonyl)piperazine** as the starting material.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles
1-((4-Bromophenyl)sulfonyl)piperazine	319.22	3.19 g	0.01
3-(1-Chloroethyl)quinoline	191.65	2.11 g	0.011
Potassium Carbonate	138.21	2.76 g	0.02
Acetonitrile	41.05	50 mL	-
Water	-	100 mL	-
Ethyl Acetate	-	100 mL	-
Anhydrous Sodium Sulfate	-	-	-
Silica Gel (for column chromatography)	-	-	-
Ethyl Acetate (for chromatography)	-	-	-
Hexanes (for chromatography)	-	-	-

#### Procedure:

- To a stirred suspension of **1-((4-bromophenyl)sulfonyl)piperazine** (3.19 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetonitrile (50 mL), add 3-(1-chloroethyl)quinoline (2.11 g, 0.011 mol).
- Heat the reaction mixture to reflux and stir for 24 hours.
- Monitor the reaction progress by TLC.

- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- Combine the pure fractions and evaporate the solvent to yield the final product.

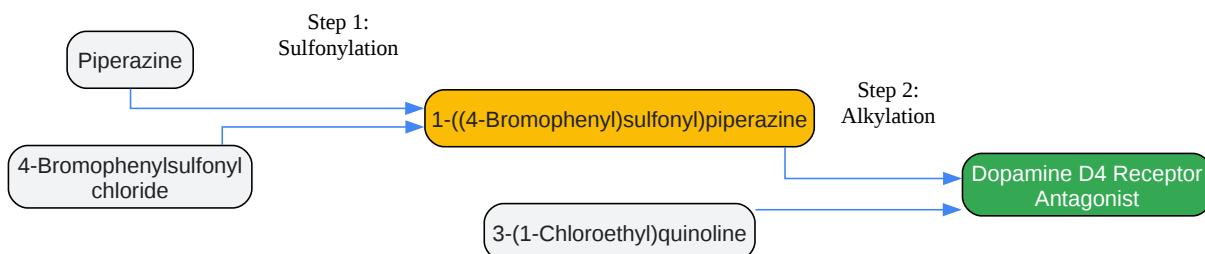
#### Quantitative Data Summary:

Intermediate/Product	Starting Material(s)	Yield (%)	Purity (%)
1-((4-Bromophenyl)sulfonyl)piperazine	Piperazine, 4-Bromophenylsulfonyl chloride	85-95	>98
3-(1-(4-(4-Bromophenylsulfonyl)piperazin-1-yl)ethyl)quinoline	1-((4-Bromophenylsulfonyl)piperazine, 3-(1-Chloroethyl)quinoline	70-80	>99

## Visualizations

### Synthetic Workflow

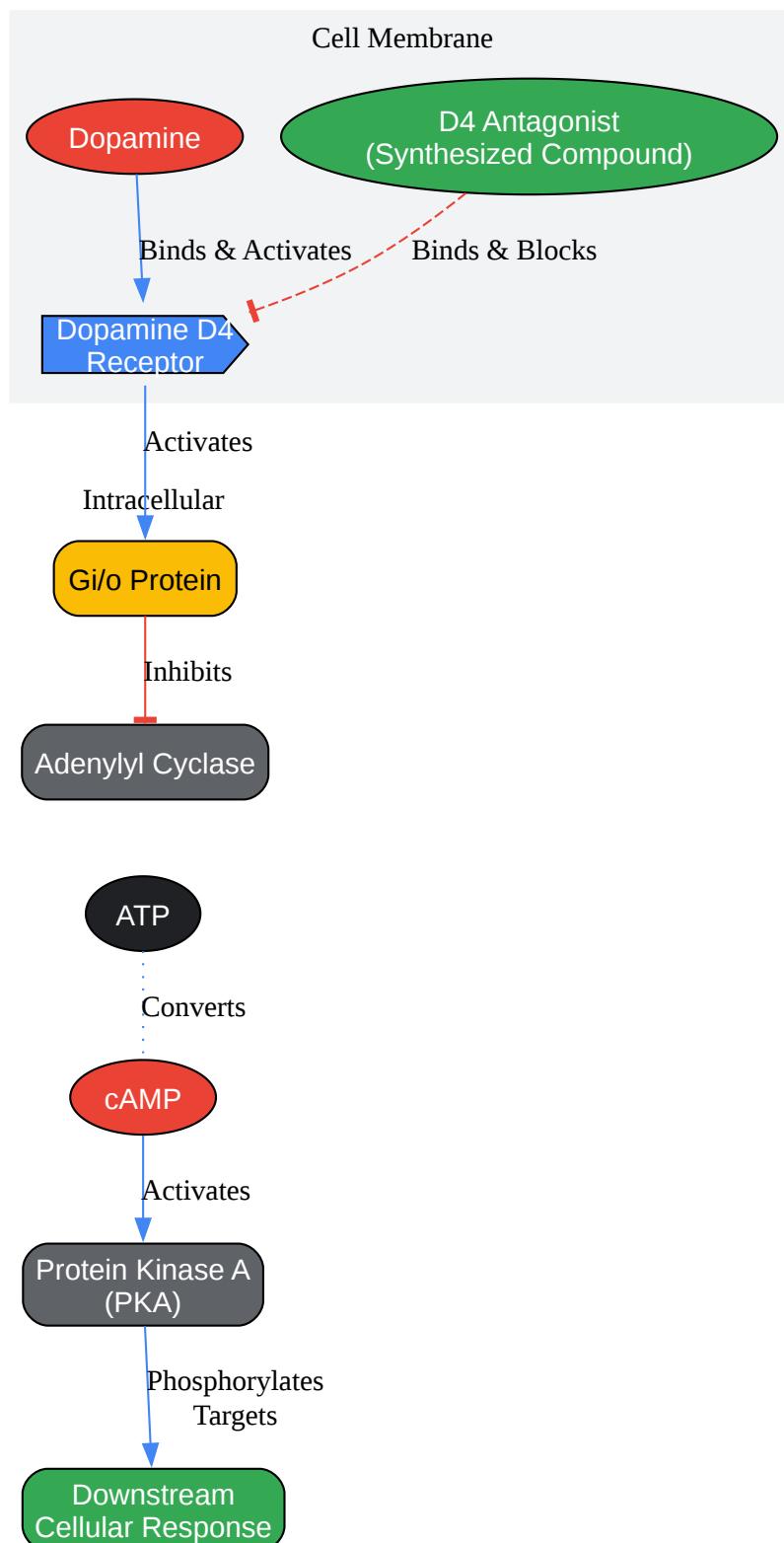
The following diagram illustrates the two-step synthesis of the dopamine D4 receptor antagonist.

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Synthetic pathway for the dopamine D4 receptor antagonist.

## Dopamine D4 Receptor Signaling Pathway

The synthesized antagonist is designed to block the signaling cascade initiated by the binding of dopamine to the D4 receptor. The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

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Simplified Dopamine D4 receptor signaling pathway.

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